molecular formula C18H18N4O3 B11319109 3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate

3-(1H-tetrazol-1-yl)phenyl 2-(3,5-dimethylphenoxy)propanoate

Cat. No.: B11319109
M. Wt: 338.4 g/mol
InChI Key: RUOMTRCCWUBZND-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE is a complex organic compound that features a tetrazole ring and a phenyl group linked to a propanoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(3,5-dimethylphenoxy)propanoate

InChI

InChI=1S/C18H18N4O3/c1-12-7-13(2)9-17(8-12)24-14(3)18(23)25-16-6-4-5-15(10-16)22-11-19-20-21-22/h4-11,14H,1-3H3

InChI Key

RUOMTRCCWUBZND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with the propanoate moiety. Common synthetic routes include:

Chemical Reactions Analysis

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives such as:

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(3,5-DIMETHYLPHENOXY)PROPANOATE stands out due to its unique combination of a tetrazole ring and a phenyl propanoate moiety, which enhances its versatility and applicability in various fields.

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